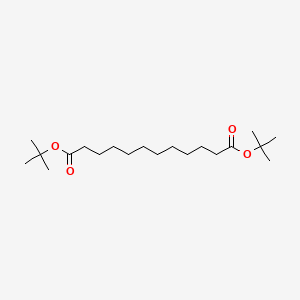

Di-tert-butyl dodecanedioate

Description

Di-tert-butyl dodecanedioate is an ester derivative of dodecanedioic acid (a 12-carbon dicarboxylic acid) with tert-butyl alcohol. Esters of dodecanedioic acid are widely used in polymer production, lubricants, and specialty chemicals due to their thermal stability and compatibility with organic matrices . The tert-butyl groups in this compound likely enhance steric hindrance, reducing reactivity and increasing thermal stability compared to shorter-chain esters.

Properties

CAS No. |

81893-14-3 |

|---|---|

Molecular Formula |

C20H38O4 |

Molecular Weight |

342.5 g/mol |

IUPAC Name |

ditert-butyl dodecanedioate |

InChI |

InChI=1S/C20H38O4/c1-19(2,3)23-17(21)15-13-11-9-7-8-10-12-14-16-18(22)24-20(4,5)6/h7-16H2,1-6H3 |

InChI Key |

ZQQFKFHAPUCVES-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)CCCCCCCCCCC(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Di-tert-butyl dodecanedioate can be synthesized through the esterification of dodecanedioic acid with tert-butyl alcohol. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound involves the continuous esterification process. The reactants, dodecanedioic acid and tert-butyl alcohol, are fed into a reactor along with the acid catalyst. The reaction mixture is heated and stirred to promote the esterification reaction. The product is then purified through distillation to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions

Di-tert-butyl dodecanedioate undergoes various chemical reactions, including:

Hydrolysis: The ester can be hydrolyzed back to dodecanedioic acid and tert-butyl alcohol in the presence of water and a strong acid or base.

Reduction: The ester can be reduced to the corresponding alcohols using reducing agents such as lithium aluminum hydride.

Transesterification: this compound can undergo transesterification reactions with other alcohols to form different esters.

Common Reagents and Conditions

Hydrolysis: Water, strong acid (e.g., hydrochloric acid) or strong base (e.g., sodium hydroxide).

Reduction: Lithium aluminum hydride, anhydrous conditions.

Transesterification: Various alcohols, acid or base catalysts.

Major Products Formed

Hydrolysis: Dodecanedioic acid and tert-butyl alcohol.

Reduction: Dodecanediol and tert-butyl alcohol.

Transesterification: Different esters depending on the alcohol used.

Scientific Research Applications

Di-tert-butyl dodecanedioate has several applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis for the preparation of other esters and alcohols.

Biology: Studied for its potential use in the synthesis of biologically active compounds.

Medicine: Investigated for its potential use in drug delivery systems due to its stability and ability to form esters with various drugs.

Industry: Used in the production of polymers and as a plasticizer in the manufacturing of plastics.

Mechanism of Action

The mechanism of action of di-tert-butyl dodecanedioate involves its ability to undergo esterification and hydrolysis reactions. The ester bond in the compound can be cleaved under acidic or basic conditions, leading to the formation of dodecanedioic acid and tert-butyl alcohol. This property makes it useful in various chemical reactions and industrial applications.

Comparison with Similar Compounds

Key Observations:

Alkyl Chain Impact :

- Shorter chains (methyl, ethyl) lower molecular weight and density but increase solubility in polar solvents, making them suitable for flavors and pharmaceuticals .

- Longer/branched chains (tert-butyl, tridecyl) improve thermal stability and reduce volatility, favoring high-temperature applications .

Reactivity :

- Tert-butyl esters are less reactive in hydrolysis or enzymatic degradation due to steric hindrance, unlike methyl/ethyl esters, which are more labile .

Market Trends :

- Dimethyl dodecanedioate dominates industrial use, driven by demand in Asia-Pacific for nylon and polyesters (e.g., China’s $5.3T chemical sector) .

- Specialty esters like this compound likely occupy niche markets requiring extreme thermal resistance .

Research Findings on Analog Compounds

- Metabolism : Ditridecyl dodecanedioate and similar esters undergo slow metabolic breakdown in biological systems, with pathways involving esterase-mediated hydrolysis .

- Synthesis: Esterification of dodecanedioic acid with tert-butanol typically requires acid catalysts (e.g., H₂SO₄) and elevated temperatures, similar to methods for dimethyl/diethyl analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.